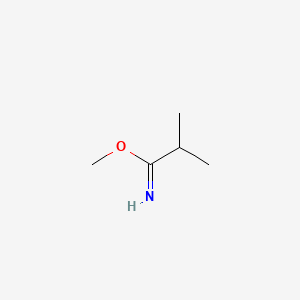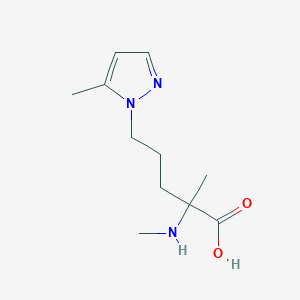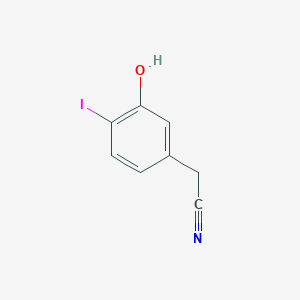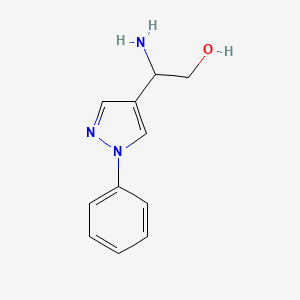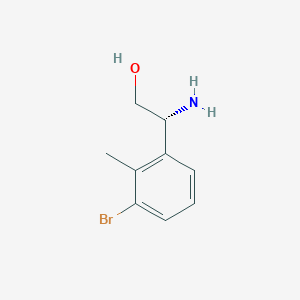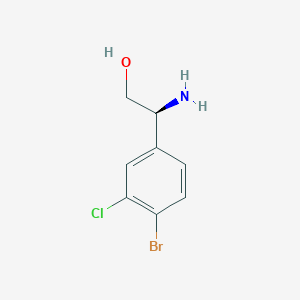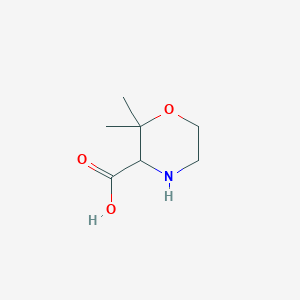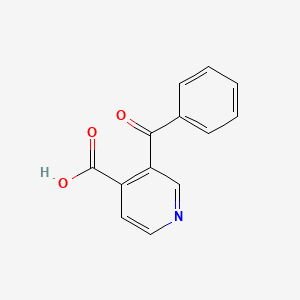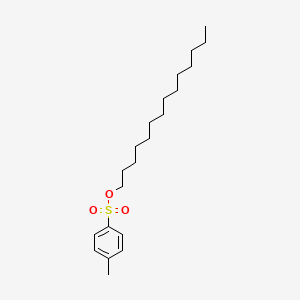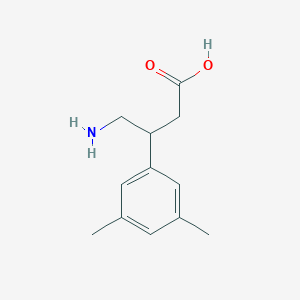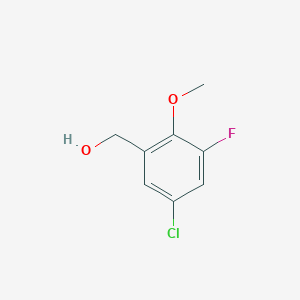![molecular formula C10H18BN3O2 B13557260 2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole is a chemical compound that features a triazole ring substituted with a methyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a boronate ester precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products formed from these reactions include boronic acids, reduced triazole derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibitors and ligands for biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The boronate ester group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar structure with a pyrazole ring instead of a triazole ring.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: Contains an indoline ring instead of a triazole ring .
Uniqueness
1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H18BN3O2 |
|---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
1-methyl-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]triazole |
InChI |
InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)6-8-7-12-13-14(8)5/h7H,6H2,1-5H3 |
InChI Key |
WZZNRHMXQMLRJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


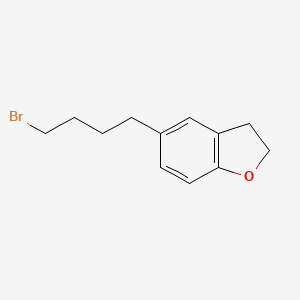
![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
